molecular formula C20H26O6 B1207153 (7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate

(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate

Cat. No. B1207153
M. Wt: 362.4 g/mol
InChI Key: SDFKKMBWIQKUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate is a natural product found in Calea jamaicensis with data available.

Scientific Research Applications

Chemical Structure and Synthesis

The compound , due to its complex structure involving a cyclodeca[b]furan core and multiple functional groups, is likely to be of interest in synthetic organic chemistry research. Compounds with similar structures have been synthesized from various natural sources, such as Psacalium peltatum, and possess interesting planar conformations and crystal structures due to the presence of furanoeremophilane skeletons and other functional groups (Rojano-Vilchis et al., 2012). Additionally, tricyclic products from reactions involving similar compounds demonstrate the potential for creating complex molecular architectures, which could be useful in materials science and drug design (Mara et al., 1982).

Potential Biological Activities

Compounds with similar structures have been isolated from plants like Senecio asirensis and have shown moderate anti-inflammatory activity. Such studies indicate the potential of these compounds for further investigation in the development of new anti-inflammatory agents (Ahmed et al., 2004). The unique structures of these compounds, including various furanoeremophilanes, suggest a potential for diverse biological activities, which could be explored in pharmaceutical research.

Synthetic Methodologies and Mechanistic Insights

The synthesis and study of similar compounds provide insights into novel synthetic methodologies and mechanistic pathways. For instance, the preparation of compounds involving domino-Knoevenagel processes showcases innovative approaches to constructing complex molecules, which can be applied in synthetic chemistry (Dawadi & Lugtenburg, 2010). Such methodologies not only expand the toolkit of synthetic chemists but also offer new routes to other complex molecules.

Crystallography and Molecular Conformation

Crystallographic studies of compounds with similar molecular frameworks reveal detailed information about their molecular conformations and intermolecular interactions. This information is crucial for understanding the properties of these compounds and can inform the design of new materials and drugs (Penthala et al., 2014). The detailed understanding of molecular conformations can aid in the rational design of compounds with desired properties.

properties

Product Name

(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-6-10(2)19(23)25-16-7-11(3)14(21)9-15(22)12(4)8-17-18(16)13(5)20(24)26-17/h6,8,14-18,21-22H,3,5,7,9H2,1-2,4H3

InChI Key

SDFKKMBWIQKUOQ-UHFFFAOYSA-N

SMILES

CC=C(C)C(=O)OC1CC(=C)C(CC(C(=CC2C1C(=C)C(=O)O2)C)O)O

Canonical SMILES

CC=C(C)C(=O)OC1CC(=C)C(CC(C(=CC2C1C(=C)C(=O)O2)C)O)O

synonyms

hydroxyisonobilin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate
Reactant of Route 2
(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate
Reactant of Route 3
Reactant of Route 3
(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate
Reactant of Route 4
(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate
Reactant of Route 5
(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate
Reactant of Route 6
(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate

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